molecular formula C17H20N2O2S B302935 N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B302935
M. Wt: 316.4 g/mol
InChI Key: ZORORVOVHNIZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as ETC-159, is a small-molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell proliferation. Dysregulation of this pathway has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease. ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

ETC-159 inhibits the Wnt signaling pathway by targeting the protein Porcupine, which is responsible for the secretion of Wnt ligands. Wnt ligands bind to Frizzled receptors on the cell surface, leading to the activation of downstream signaling pathways that regulate gene expression. Inhibition of Porcupine prevents the secretion of Wnt ligands, thereby blocking the activation of the Wnt signaling pathway.
Biochemical and physiological effects:
ETC-159 has been shown to have several biochemical and physiological effects. In cancer, ETC-159 inhibits tumor growth by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of genes involved in cancer cell survival. In osteoporosis, ETC-159 promotes bone formation by increasing the expression of genes involved in osteoblast differentiation and mineralization. In Alzheimer's disease, ETC-159 reduces beta-amyloid plaque accumulation by inhibiting the expression of genes involved in beta-amyloid production and aggregation.

Advantages and Limitations for Lab Experiments

ETC-159 has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and target intracellular proteins. It has high specificity for Porcupine and does not inhibit other proteins in the Wnt signaling pathway. However, ETC-159 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on ETC-159. One area of focus is the development of more potent and selective Porcupine inhibitors. Another area of interest is the identification of biomarkers that can predict patient response to ETC-159 treatment. Additionally, the use of ETC-159 in combination with other therapeutic agents is being explored as a potential strategy to enhance its efficacy. Finally, the development of more effective delivery methods for ETC-159 could expand its potential applications in vivo.

Synthesis Methods

ETC-159 was synthesized using a multi-step process that involves the condensation of 3-amino-4-(2-ethylbutanoyl)aniline with 2-bromo thiophene-3-carboxylic acid. This reaction was followed by the reduction of the resulting intermediate with palladium on carbon and hydrogen gas. The final product was obtained after purification by column chromatography.

Scientific Research Applications

ETC-159 has been extensively studied in preclinical models of cancer, osteoporosis, and Alzheimer's disease. In cancer, ETC-159 has been shown to inhibit the growth of various types of tumors, including colon, breast, and pancreatic cancer. In osteoporosis, ETC-159 has been found to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, ETC-159 has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease.

properties

Product Name

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[3-(2-ethylbutanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-3-12(4-2)16(20)18-13-7-5-8-14(11-13)19-17(21)15-9-6-10-22-15/h5-12H,3-4H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZORORVOVHNIZCV-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.